molecular formula C16H14N2O4 B2839744 4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid CAS No. 864936-16-3

4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid

Cat. No.: B2839744
CAS No.: 864936-16-3
M. Wt: 298.298
InChI Key: LSUQUWMAMKUYBK-UHFFFAOYSA-N
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Description

4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid is a synthetic organic compound with the molecular formula C₁₆H₁₄N₂O₄ and a molecular weight of 298.3 g/mol . This compound is notable for its applications in proteomics research and other scientific fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-aminobenzoic acid and 4-aminophenylacetic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect biochemical pathways related to protein synthesis and degradation, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: A precursor in the synthesis of the compound.

    4-Aminophenylacetic Acid: Another precursor used in the synthesis.

    4-((4-Aminophenyl)diazenyl)benzoic Acid: A structurally similar compound with different functional groups.

Uniqueness

4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c17-12-5-1-10(2-6-12)14(19)9-15(20)18-13-7-3-11(4-8-13)16(21)22/h1-8H,9,17H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUQUWMAMKUYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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